molecular formula C9H7Cl2NO B2422697 2-chloro-N-(4-chlorophenyl)prop-2-enamide CAS No. 6090-85-3

2-chloro-N-(4-chlorophenyl)prop-2-enamide

Cat. No. B2422697
CAS RN: 6090-85-3
M. Wt: 216.06
InChI Key: QQRVKSZVKKTYDN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“2-chloro-N-(4-chlorophenyl)prop-2-enamide” is a powder with a melting point of 180-185°C . It has a molecular weight of 216.06.

Scientific Research Applications

properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRVKSZVKKTYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)NC1=CC=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chlorophenyl)prop-2-enamide

Synthesis routes and methods I

Procedure details

Quantity
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reactant
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Name
O=C(Nc1ccc(Cl)cc1)C(Cl)CCl
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reactant
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

To a stirred solution of 17.0 grams (0.067 mole) of 2,3-dichloro-N-(4-chlorophenyl)propanamide (Step A product) in 300 ml of toluene was added dropwise 11.3 grams (0.074 mole) of 1,8-diazabicyclo[5.4.0]-undec-7-ene in 100 ml of toluene. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 60 hours. The reaction mixture was diluted with distilled water and transferred to a separatory funnel. The organic layer was separated and washed twice with water and twice with an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual solid. The solid was recrystallized from methylcyclohexane using silica gel as a decolorant to give 7.4 grams of 2-chloro-N-(4-chlorophenyl)-2-propenamide; mp 105°-106.5°.
Name
2,3-dichloro-N-(4-chlorophenyl)propanamide
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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